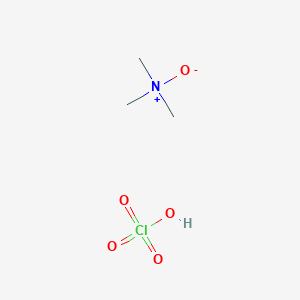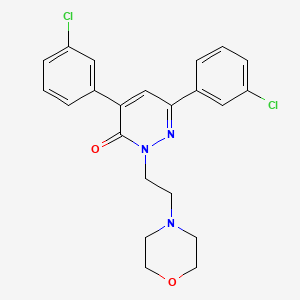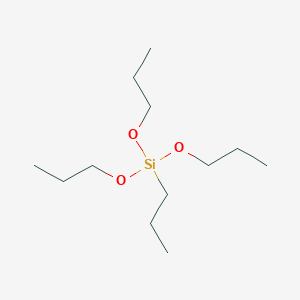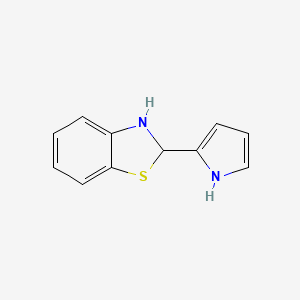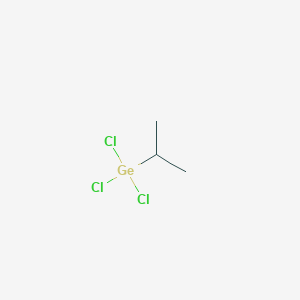
Chocolate Brown ht free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chocolate Brown HT free acid, also known as Brown HT, Food Brown 3, and C.I. 20285, is a synthetic coal tar diazo dye. It is primarily used as a food colorant to substitute cocoa or caramel. Its E number is E155, and it is commonly found in chocolate cakes, desserts, cookies, candy, cheeses, teas, yogurts, jams, chocolate drinks, ice creams, fruit products, fish, wafers, and breakfast cereals .
Vorbereitungsmethoden
Chocolate Brown HT free acid is synthesized through a series of diazotization and coupling reactions. The primary synthetic route involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Chocolate Brown HT free acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chocolate Brown HT free acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of azo dyes in various chemical reactions.
Wirkmechanismus
The mechanism of action of Chocolate Brown HT free acid involves its conversion into aromatic amines through reduction. These amines can then act as substrates for NADPH-dependent enzymes, such as cytochrome P450 monooxygenases. This enzymatic activity leads to the formation of reactive intermediates that can interact with cellular components, potentially causing oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Chocolate Brown HT free acid is similar to other azo dyes, such as:
Tartrazine (E102): Another synthetic azo dye used as a food colorant.
Sunset Yellow FCF (E110): A synthetic azo dye used in food and beverages.
Allura Red AC (E129): A red azo dye used in various food products.
Compared to these compounds, this compound is unique due to its specific color properties and its use as a substitute for cocoa or caramel in food products .
Eigenschaften
CAS-Nummer |
25738-39-0 |
|---|---|
Molekularformel |
C27H20N4O9S2 |
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
4-[(2E)-2-[(5Z)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C27H20N4O9S2/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40)/b30-22+,31-25- |
InChI-Schlüssel |
QYZJZOXEQZLXDY-FVJKUIEPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N/N=C/3\C=C(C(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)/C3=O)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)C3=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
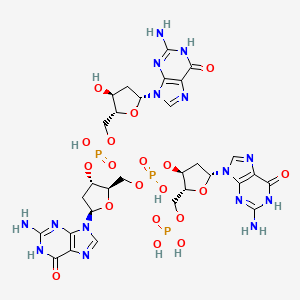
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
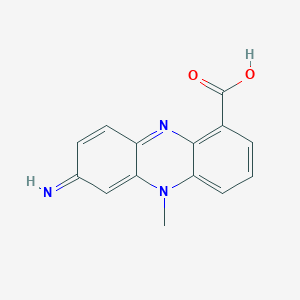
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
